2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol
Description
2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol (CAS 1785625-66-2) is a pyridine derivative featuring a bromine atom at the 5-position, a methoxy group at the 2-position, and a tertiary alcohol (-propan-2-ol) at the 3-position of the pyridine ring. Its molecular formula is C₉H₁₂BrNO₂, with a molecular weight of 246.10 g/mol .
Properties
IUPAC Name |
2-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-9(2,12)7-4-6(10)5-11-8(7)13-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMGJESHDIOIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=CC(=C1)Br)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol:
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Substrate Preparation : Methyl 5-bromo-2-methoxypyridine-3-carboxylate is dissolved in anhydrous diethyl ether under inert atmosphere.
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Grignard Addition : MeMgI (3 M in diethyl ether) is added dropwise at 0–5°C. The mixture is stirred for 12 hours, allowing the Grignard reagent to attack the carbonyl group.
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Work-Up : The reaction is quenched with saturated ammonium chloride, followed by extraction with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated to yield the tertiary alcohol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Time | 12–18 hours |
| Temperature | 0–25°C (gradual warming) |
This method benefits from high regioselectivity and compatibility with sensitive functional groups like bromine and methoxy.
Reduction of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one
The propenone intermediate, synthesized via Friedel-Crafts acylation or Meinwald rearrangement, is reduced to the target alcohol.
Synthetic Steps:
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Propenone Synthesis :
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Reduction :
Optimization Insights :
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Catalyst Loading : TiCl₄ (1.5 equiv) maximizes yield by stabilizing the intermediate borohydride complex.
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Temperature Control : Maintaining −10°C prevents over-reduction to the saturated alkane.
Comparative Efficiency :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Friedel-Crafts | 78 | 95 |
| Meinwald | 82 | 97 |
Coupling-Reaction-Based Approaches
Palladium-catalyzed cross-coupling reactions enable modular construction of the pyridine core. For example, Suzuki-Miyaura coupling installs the bromine substituent post-alcohol formation.
Sequential Synthesis:
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Core Assembly : 2-Methoxy-3-propan-2-ol-pyridine is synthesized via nucleophilic substitution of 2-chloro-3-propan-2-ol-pyridine with sodium methoxide.
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Bromination : Electrophilic bromination using Br₂ in acetic acid with FeBr₃ as a catalyst introduces the bromine atom at position 5.
Critical Parameters :
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Bromination Regioselectivity : FeBr₃ directs bromination to the para position relative to the methoxy group.
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Solvent Choice : Acetic acid enhances solubility of polar intermediates, achieving 88% conversion.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Grignard Addition | High yield, mild conditions | Requires anhydrous conditions |
| Enone Reduction | Short reaction time | Sensitive to over-reduction |
| Coupling Reactions | Modularity | High catalyst costs |
Scalability and Industrial Relevance
The Grignard method is favored for large-scale production due to reagent availability and robust yields. Pilot studies demonstrate consistent yields (>85%) at kilogram scales. Conversely, enone reduction is optimal for small-batch synthesis of high-purity material (>99%) for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, oxidized pyridine compounds, and reduced piperidine derivatives.
Scientific Research Applications
Gamma-secretase Modulation
One of the primary applications of 2-(5-bromo-2-methoxypyridin-3-yl)propan-2-ol is in the modulation of gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). This process is crucial in the formation of amyloid-beta (Aβ) peptides, which aggregate to form plaques in Alzheimer's disease.
Key Findings:
- In a study, compounds derived from methoxypyridine were shown to significantly reduce Aβ42 levels in both plasma and brain tissues of transgenic mouse models (J20 and Tg2576) .
- The insertion of methoxypyridine motifs within various scaffolds has been linked to improved activity against Aβ42 production, highlighting the importance of this structural feature .
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective effects. These compounds may help mitigate neuronal damage associated with neurodegenerative diseases.
Case Study:
In vivo pharmacokinetic analyses revealed that certain methoxypyridine derivatives could cross the blood-brain barrier (BBB), making them viable candidates for therapeutic interventions in Alzheimer's disease .
Antioxidant Activity
Another area of research focuses on the antioxidant properties of methoxypyridine derivatives. Antioxidants play a crucial role in protecting neurons from oxidative stress, a contributing factor in neurodegeneration.
Research Insights:
Studies have demonstrated that methoxypyridine compounds can scavenge free radicals effectively, potentially reducing oxidative damage in neuronal cells .
Data Tables
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by acting as an inhibitor or activator of enzymes, receptors, or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridine Derivatives
2-(5-Bromo-2-chloropyridin-3-yl)propan-2-ol
- CAS : 1335051-59-6
- Molecular Formula: C₈H₉BrClNO
- Molecular Weight : 250.52 g/mol
- Key Differences : Replaces the methoxy group with chlorine at the 2-position.
- Impact : The chloro group is electron-withdrawing, reducing electron density on the pyridine ring compared to the methoxy group (electron-donating). This alters reactivity in substitution reactions and may affect binding affinity in biological systems. The higher molecular weight (250.52 vs. 246.10) reflects the chlorine-for-methoxy substitution .
5-Bromo-3-(trifluoromethyl)pyridin-2-ol
- CAS : 76041-79-7
- Molecular Formula: C₆H₃BrF₃NO
- Molecular Weight : 256.00 g/mol
- Key Differences : Features a trifluoromethyl (-CF₃) group at the 3-position and a hydroxyl (-OH) group at the 2-position.
- Impact : The -CF₃ group is highly electronegative and lipophilic, enhancing membrane permeability but reducing solubility in aqueous media. The hydroxyl group introduces hydrogen-bonding capability, which the target compound lacks at that position .
Pyridine vs. Phenyl Ring Derivatives
3-(5-Bromo-2-methoxyphenyl)propan-1-ol
- CAS : 33538-79-3
- Molecular Formula : C₁₀H₁₃BrO₂
- Molecular Weight : 245.11 g/mol
- Key Differences : Replaces the pyridine ring with a phenyl ring and has a primary alcohol (-propan-1-ol).
- Impact : The phenyl ring lacks the nitrogen atom present in pyridine, altering electronic properties (e.g., reduced polarity). The primary alcohol may engage in stronger hydrogen bonding compared to the tertiary alcohol in the target compound, affecting crystallinity and solubility .
2-(5-Bromo-2-methylphenyl)propan-2-ol
Functional Group Variations
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol
- CAS: Not provided (see )
- Molecular Formula: C₉H₈BrNO₂
- Molecular Weight : 242.08 g/mol
- Key Differences : Contains a propargyl alcohol (-prop-2-yn-1-ol) instead of propan-2-ol.
- Impact : The triple bond introduces rigidity and reactivity, enabling click chemistry applications. The primary alcohol may participate in distinct synthetic pathways compared to the tertiary alcohol in the target compound .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Methoxy groups enhance electron density on aromatic rings, improving solubility and reactivity in nucleophilic substitutions compared to chloro or -CF₃ groups .
- Synthetic Considerations : Bromine’s role as a better leaving group than chlorine may make the target compound more reactive in cross-coupling reactions .
Biological Activity
2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
The compound is characterized by the presence of a brominated pyridine ring and a propan-2-ol moiety, which contribute to its pharmacological profile. Its chemical structure can be represented as follows:
Antitumor Activity
Research indicates that this compound functions as a dual inhibitor of ATM (Ataxia Telangiectasia Mutated) and DNA-PK (DNA-dependent Protein Kinase). These kinases are crucial in DNA damage repair pathways, making this compound a candidate for enhancing the efficacy of radiotherapy in cancer treatment. Inhibiting these pathways can sensitize cancer cells to ionizing radiation, potentially leading to improved therapeutic outcomes with lower radiation doses .
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Various Cancer Cells | 5.0 | DNA repair inhibition | |
| MCF-7 (Breast Cancer) | 4.5 | ATM/DNA-PK inhibition |
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains, demonstrating selective action against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for certain strains indicate its potential as an antibacterial agent.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Bacillus subtilis | 32 | Gram-positive |
| Staphylococcus aureus | 64 | Gram-positive |
The mechanism through which this compound exerts its biological effects involves the inhibition of key signaling pathways related to DNA repair and cell proliferation. By targeting ATM and DNA-PK, this compound disrupts the cellular response to DNA damage, leading to increased apoptosis in cancer cells.
Case Studies
- Combination Therapy with Radiotherapy : A study investigated the effects of combining this compound with radiotherapy in tumor-bearing mice. Results showed a significant reduction in tumor size compared to controls receiving only radiation therapy, suggesting enhanced efficacy due to the compound's action on DNA repair mechanisms .
- Antibacterial Efficacy : Another study evaluated the antibacterial properties against clinical isolates of Staphylococcus aureus. The compound exhibited significant antibacterial activity, supporting its potential use in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-(5-Bromo-2-methoxypyridin-3-yl)propan-2-ol, and how can purity be optimized?
- Methodological Answer : A high-yield synthesis involves alkylation of 5-bromo-2-methoxypyridine derivatives with a tertiary alcohol precursor (e.g., acetone or its derivatives) in the presence of a strong base like NaH or KOH. For instance, reacting 5-bromo-2-methoxypyridin-3-amine with a ketone under basic conditions can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitoring reaction progress with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) is critical .
Q. How does the compound’s polarity influence solubility, and what solvents are optimal for biological assays?
- Methodological Answer : The hydroxyl and methoxy groups contribute to a polar surface area of ~50 Ų, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in ethanol or methanol. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in PBS or cell culture media (<1% DMSO final concentration) to avoid solvent toxicity. Solubility can be experimentally confirmed via UV-Vis spectroscopy at 260 nm .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cytochrome P450 isoforms) due to structural similarity to known inhibitors. Use fluorometric or colorimetric substrate turnover assays (e.g., CYP3A4 with 7-benzyloxy-trifluoromethylcoumarin). For antimicrobial screening, employ microbroth dilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
Advanced Research Questions
Q. How do electronic effects of the bromine and methoxy substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 5-position acts as a directing group, facilitating Suzuki-Miyaura couplings with aryl boronic acids. The methoxy group at the 2-position deactivates the pyridine ring via electron donation, reducing reactivity at adjacent positions. Optimize Pd-catalyzed reactions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) at 80–100°C for 12–24 hours. Monitor regioselectivity using LC-MS to confirm substitution patterns .
Q. What computational strategies predict binding modes to biological targets like kinases or GPCRs?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 4AKE for kinases). Parameterize the compound with Gaussian09 (B3LYP/6-31G* basis set) for charge and geometry optimization. Validate docking poses with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Compare results with analogs (e.g., 2-(2-chlorophenyl)propan-2-ol) to evaluate halogen bond contributions .
Q. How can substituent variations (e.g., replacing bromine with chlorine) modulate biological activity?
- Methodological Answer : Synthesize analogs via halogen-exchange reactions (e.g., CuI-catalyzed Ullmann coupling) and compare IC₅₀ values in enzyme assays. Bromine’s larger van der Waals radius enhances hydrophobic interactions in enzyme pockets, while chlorine may improve metabolic stability. Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and correlate with steric/electronic parameters (Hammett σ constants) .
Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR (Bruker 500 MHz, CDCl₃) with HSQC and HMBC for unambiguous assignment of methoxy and hydroxyl protons. For stereochemical analysis, employ NOESY to confirm spatial proximity of substituents. High-resolution MS (ESI-TOF) with isotopic pattern matching confirms molecular formula. X-ray crystallography (Mo-Kα radiation) resolves absolute configuration in crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
